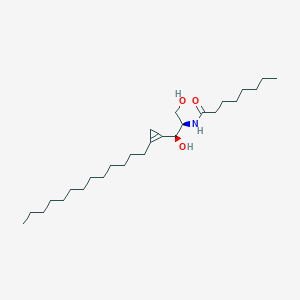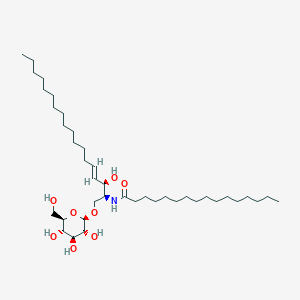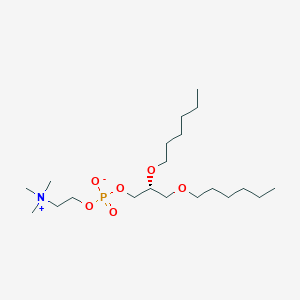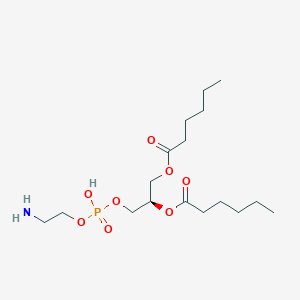
4-Aminobiphenyl-d9
概要
説明
4-Aminobiphenyl-d9 is a deuterated derivative of 4-Aminobiphenyl, an organic compound with the formula C12H11N. The deuterated form, this compound, has nine deuterium atoms replacing hydrogen atoms, making it useful in various analytical applications. This compound is primarily used as a reference standard in scientific research due to its stable isotope labeling.
作用機序
Target of Action
The primary target of 4-Aminobiphenyl D9 is DNA . This compound interacts with DNA, leading to DNA damage .
Mode of Action
4-Aminobiphenyl D9 causes DNA damage through the formation of DNA adducts . This process involves the oxidation of 4-aminobiphenyl in the liver, giving the N-hydroxy derivative (4-aminobiphenyl-(NHOH)) by a cytochrome P450 isozyme .
Biochemical Pathways
The biochemical pathway affected by 4-Aminobiphenyl D9 involves the formation of reactive oxygen species during its metabolism . This leads to DNA damage and the formation of DNA adducts .
Pharmacokinetics
It’s known that the compound can be oxidized in the liver, suggesting that it undergoes metabolism
Result of Action
The primary result of the action of 4-Aminobiphenyl D9 is DNA damage . This damage is thought to be mediated by the formation of DNA adducts . The compound has been associated with bladder cancer in humans and dogs , and it’s known to be a human bladder carcinogen . Animal studies have reported an increase in bladder and liver tumors from oral exposure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Aminobiphenyl D9. Exposure to this compound can occur through contact with chemical dyes and from inhalation of cigarette smoke . Its carcinogenic effects led to the discontinuation of its commercial production in the United States in the 1950s .
生化学分析
Biochemical Properties
4-Aminobiphenyl D9 interacts with various enzymes, proteins, and other biomolecules. It is weakly basic and is prepared by reduction of 4-nitrobiphenyl . The compound is oxidized in the liver, giving the N-hydroxy derivative (4-aminobiphenyl-(NHOH)) by a cytochrome P450 isozyme . The final products of this metabolism are aryl nitrenium ions which form DNA adducts .
Cellular Effects
4-Aminobiphenyl D9 has significant effects on various types of cells and cellular processes. It causes DNA damage, which is thought to be mediated by the formation of DNA adducts . This process can induce mutation and initiate carcinogenesis . In human bladder cells, 4-Aminobiphenyl D9’s metabolites are able to form DNA adducts that may induce mutation and initiate bladder carcinogenesis .
Molecular Mechanism
The molecular mechanism of 4-Aminobiphenyl D9 involves its conversion to reactive metabolites that can form adducts with DNA . These adducts can cause mutations and lead to carcinogenesis . The compound is oxidized in the liver, giving the N-hydroxy derivative (4-aminobiphenyl-(NHOH)) by a cytochrome P450 isozyme . The final products of this metabolism are aryl nitrenium ions which form DNA adducts .
Temporal Effects in Laboratory Settings
Over time, 4-Aminobiphenyl D9 can cause genetic damage in several test systems, including mutations in bacteria and in cultured human and other mammalian cells . Other types of genetic damage include mitotic gene conversion in yeast, transformation of cultured mammalian cells, and more .
Dosage Effects in Animal Models
In animal models, the effects of 4-Aminobiphenyl D9 vary with different dosages. Oral exposure to 4-Aminobiphenyl D9 caused urinary-bladder cancer (carcinoma) in mice, rabbits, and dogs and blood-vessel cancer (angiosarcoma) and liver tumors in mice . 4-Aminobiphenyl D9 administered to rats by subcutaneous injection caused mammary-gland and intestinal tumors .
Metabolic Pathways
4-Aminobiphenyl D9 is involved in various metabolic pathways. It is oxidized in the liver, giving the N-hydroxy derivative (4-aminobiphenyl-(NHOH)) by a cytochrome P450 isozyme . The final products of this metabolism are aryl nitrenium ions which form DNA adducts .
準備方法
Synthetic Routes and Reaction Conditions
4-Aminobiphenyl-d9 can be synthesized through the reduction of 4-nitrobiphenyl-d9. The process involves the nitration of biphenyl-d9 to produce 4-nitrobiphenyl-d9, which is then reduced to this compound using reducing agents such as iron powder and hydrochloric acid . Another method involves the reaction of 4-azidobiphenyl-d9 with diphosphorus tetraiodide (P2I4) in benzene, followed by the addition of water to promote the formation of the amine .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes as laboratory methods but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .
化学反応の分析
Types of Reactions
4-Aminobiphenyl-d9 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-hydroxy derivatives.
Reduction: The nitro group in 4-nitrobiphenyl-d9 can be reduced to form this compound.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: N-hydroxy-4-aminobiphenyl-d9.
Reduction: this compound from 4-nitrobiphenyl-d9.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
4-Aminobiphenyl-d9 is widely used in scientific research, including:
Chemistry: As a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: In studies involving the metabolism of aromatic amines and their effects on DNA.
Medicine: Research on the carcinogenic properties of aromatic amines and their role in cancer development.
Industry: Used in the production of dyes and as a rubber antioxidant
類似化合物との比較
Similar Compounds
4-Aminobiphenyl: The non-deuterated form, used in similar applications but without the benefits of stable isotope labeling.
2-Aminobiphenyl: Another isomer with different reactivity and applications.
3-Aminobiphenyl: Similar structure but different position of the amine group, leading to different chemical properties.
Uniqueness
4-Aminobiphenyl-d9 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical applications. The presence of deuterium atoms allows for precise tracking and quantification in various research studies, providing insights that are not possible with non-deuterated compounds .
特性
IUPAC Name |
2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVOXQPQNTYEKQ-LOIXRAQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])N)[2H])[2H])[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344298-96-0 | |
| Record name | 344298-96-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Disodium;[3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B3044071.png)







![[(2R)-3-Hexadecanoyloxy-2-tricosa-10,12-diynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044085.png)


![[(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044092.png)

